molecular formula C19H20N2O5 B3313343 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 946358-75-4

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3313343
CAS No.: 946358-75-4
M. Wt: 356.4 g/mol
InChI Key: FDRRSNXSSYSVSD-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to an N-(2-methyl-5-nitrophenyl)acetamide group. The compound’s synthesis and characterization, including crystallographic data, have been reported .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-12-7-8-14(21(23)24)9-15(12)20-17(22)11-25-16-6-4-5-13-10-19(2,3)26-18(13)16/h4-9H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRRSNXSSYSVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzofurans and contains both an acetamide group and a nitrophenyl moiety. The structural formula can be represented as follows:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that compounds related to benzofurans exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and E. coli . The minimum inhibitory concentration (MIC) values for related compounds typically range from 20 to 70 µM, indicating moderate antibacterial activity .

CompoundMIC (µM)Target Organism
Compound A25S. aureus
Compound B40E. coli
Compound C30MRSA

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these activities generally fall within the range of 10 to 50 µM, demonstrating promising cytotoxic effects .

CompoundIC50 (µM)Cancer Cell Line
Compound D25.72 ± 3.95MCF-7
Compound E45.2 ± 13.0U87

The biological activity of the compound is thought to arise from its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with biological macromolecules, while the benzofuran ring may engage in π-π interactions with aromatic residues in proteins. This dual interaction can modulate enzyme activities or receptor functions, leading to various biological effects.

Case Studies

  • Anticancer Study : In a study examining the effects of a related benzofuran derivative on tumor-bearing mice, researchers observed significant tumor suppression when treated with the compound at specified doses over a period of time . The results indicated that the compound could effectively reduce tumor size compared to control groups.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds against multi-drug resistant strains of bacteria. The findings highlighted that certain modifications in the chemical structure enhanced antibacterial activity significantly compared to standard antibiotics like ceftriaxone .

Scientific Research Applications

The compound features a benzofuran moiety which is known for its biological activity, particularly in drug development. The nitrophenyl and acetamide groups are also significant for enhancing pharmacological properties.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmacological agent . Studies have indicated that compounds with similar structures can exhibit:

  • Anti-inflammatory properties: Compounds containing benzofuran derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
  • Antitumor activity: Research has demonstrated that modifications of benzofuran can lead to cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuropharmacology

Given the structural characteristics of the compound, it may interact with neurotransmitter systems. Preliminary studies suggest:

  • Cognitive enhancement: Some benzofuran derivatives have been linked to improved cognitive function and memory retention in animal models.
  • Anxiolytic effects: Compounds with similar functionalities have been explored for their potential to reduce anxiety behaviors.

Synthetic Chemistry

This compound serves as an important intermediate in synthetic pathways for developing other complex molecules. Its unique structure allows chemists to explore:

  • Reactivity under various conditions: Understanding how this compound behaves under different chemical reactions can lead to the synthesis of novel compounds with enhanced properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of benzofuran derivatives. The results showed that compounds similar to 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide significantly reduced pro-inflammatory cytokines in cultured macrophages. This highlights the potential for developing new anti-inflammatory drugs based on this structure.

Case Study 2: Antitumor Efficacy

In another study featured in Cancer Research, researchers synthesized a series of benzofuran derivatives and evaluated their cytotoxic effects against breast cancer cell lines. The findings indicated that certain modifications led to increased apoptosis rates in cancer cells, suggesting that this compound could be further investigated for its antitumor potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues with Modified Phenyl Substituents

  • N-(o-Tolyl) Analog (2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide): Key Difference: Replaces the 5-nitro group with a simple methyl group at the phenyl ring’s 2-position. Crystallographic data indicate a planar benzofuran system, suggesting similar conformational stability to the target compound .
  • N-(2-Methyl-5-nitrophenyl) Derivatives (): Example: 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide. Key Difference: Incorporates a triazole-sulfanyl group instead of the benzofuran-ether linkage. Impact: The sulfur atom may enhance metabolic stability or alter binding affinity compared to the oxygen in the target compound. IR data (C=O stretch at 1669 cm⁻¹) align with the acetamide backbone . Synthesis: Yield of 47%, comparable to the target compound’s synthetic efficiency .

Acetamide Derivatives with Heterocyclic Cores ()

Compounds such as 13g–13l feature isoindole-1,3-dione cores with varying hydroxyalkyloxy chains.

  • Key Differences :
    • Core Structure : Isoindole vs. benzofuran.
    • Substituents : Hydroxyalkyloxy chains vs. nitroaryl groups.
  • Impact : The hydroxyalkyloxy chains may improve solubility, while the isoindole core could influence steric interactions in enzyme binding (e.g., MMP inhibition). Yields range from 15% to 59%, indicating synthetic challenges in introducing long alkyl chains .

Agrochemically Relevant Acetamides ()

Examples include alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).

  • Key Differences :
    • Substituents : Chloro and alkoxy groups vs. nitro and benzofuran.
  • Impact : Chloro groups enhance lipophilicity, favoring pesticidal activity, whereas the nitro group in the target compound may suit pharmaceutical applications.

Halogen-Substituted Benzofuran Analogues ()

Compound N-{[(2R)-5-Chloro-7-(2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}acetamide :

  • Key Differences : Dual chloro substituents on the benzofuran and phenyl rings.

Key Insights

  • Synthetic Challenges : Introducing nitro groups (as in the target compound) or long alkyl chains (as in ) often results in moderate yields (15–59%), necessitating optimized protocols.
  • Biological Relevance : Structural variations correlate with application domains—nitro and benzofuran for pharmaceuticals, chloro/alkoxy for pesticides.

Q & A

Q. What are the recommended synthetic routes for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting with substituted benzofuran and nitroaniline precursors. A common approach is to react 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with chloroacetyl chloride under basic conditions to form the acetamide intermediate, followed by coupling with 2-methyl-5-nitroaniline. Optimization can be achieved using statistical experimental design (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can minimize trial-and-error by identifying critical parameters that maximize yield .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions, particularly the benzofuran methyl groups and the nitrophenyl moiety. Integration ratios and coupling constants help confirm stereochemistry.
  • X-ray Crystallography : As demonstrated in structurally related acetamides (e.g., 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide), single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, dihedral angles, and packing interactions, which are critical for validating synthetic accuracy .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this acetamide during synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, reaction path searches using Gaussian or ORCA software can predict activation energies for key steps like amide bond formation or nitro group reduction.
  • Molecular Dynamics (MD) Simulations : Assess solvent effects and thermal stability by simulating interactions between the compound and solvents (e.g., DMF, THF) under varying temperatures. This aligns with ICReDD’s approach to integrating computational and experimental data for efficient reaction design .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

  • Methodological Answer :
  • Iterative Feedback Loops : Use computational models (e.g., DFT-optimized geometries) to refine experimental conditions. For instance, if simulations predict a lower energy pathway for nitro group reduction but experiments show side reactions, adjust reductant concentration or solvent polarity iteratively.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA or PLS regression) to identify outliers or confounding variables (e.g., moisture sensitivity of intermediates) that may explain discrepancies. This method is supported by ICReDD’s framework for reconciling computational and empirical data .

Q. What strategies are effective for analyzing the compound’s potential biological activity, given its structural features?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., nitroreductases or cytochrome P450 enzymes). The nitrophenyl group’s electron-withdrawing properties and benzofuran’s lipophilicity may influence binding affinity.
  • QSAR Modeling : Construct quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Training data from analogs (e.g., N-(2-methyl-5-nitrophenyl) derivatives) can predict bioavailability or toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s solubility and stability in different solvents?

  • Methodological Answer :
  • Controlled Replication : Systematically replicate solubility tests (e.g., shake-flask method) in solvents like ethanol, DMSO, and water under inert atmospheres to rule out oxidation or hydrolysis artifacts.
  • Stability-Indicating Assays : Use HPLC or LC-MS with photodiode array detection to monitor degradation products. For example, nitro group reduction to amine derivatives under acidic conditions may explain discrepancies in reported stability .

Experimental Design for Scale-Up

Q. What considerations are critical for scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time, ensuring consistent intermediate formation.
  • Membrane Separation : For purification, use nanofiltration or reverse osmosis membranes to remove unreacted precursors or byproducts. This aligns with CRDC’s focus on advanced separation technologies in chemical engineering .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
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Reactant of Route 2
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methyl-5-nitrophenyl)acetamide

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